molecular formula C20H19N7O2 B2605228 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1203061-92-0

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No. B2605228
CAS RN: 1203061-92-0
M. Wt: 389.419
InChI Key: GRENYXDYKJPYIG-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activities

A study focused on the synthesis of new piperazinyl-4-nitroimidazole derivatives, aiming to develop novel non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity. This research highlights the chemical versatility of compounds structurally related to the queried chemical, underscoring their potential in antiviral drug development (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antimicrobial and Antifungal Properties

Compounds synthesized from structures similar to the queried chemical have been evaluated for their antimicrobial activity. For instance, sulfonamide and amide derivatives incorporating a piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and screened for in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Anti-inflammatory Activity

Another area of application is in the development of anti-inflammatory agents. Novel compounds derived from the structural framework similar to the queried chemical have been synthesized and evaluated for their in-vitro and in-vivo anti-inflammatory activity, showcasing the potential of such compounds in medical applications (Ahmed, Molvi, & Khan, 2017).

Antibacterial, Antifungal, and Cytotoxic Activities

A series of azole-containing piperazine derivatives designed and synthesized based on a similar structural motif exhibited moderate to significant in vitro antibacterial and antifungal activities. Some compounds showed remarkable broad-spectrum antimicrobial efficacy against all tested strains, comparable to standard drugs, and demonstrated in vitro potency against cancer cell lines (Gan, Fang, & Zhou, 2010).

Synthesis and Characterization for Biological Activity

Research into the synthesis of heterocyclic derivatives from compounds structurally similar to the queried chemical has also been conducted, aiming to study their biological activity against various bacteria types. This underscores the potential for developing novel pharmaceutical agents with diverse biological activities (Saadi, 2017).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c28-20(11-16-15-3-1-2-4-17(15)29-24-16)26-9-7-25(8-10-26)18-12-19(23-13-22-18)27-6-5-21-14-27/h1-6,12-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRENYXDYKJPYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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